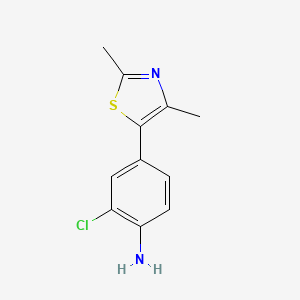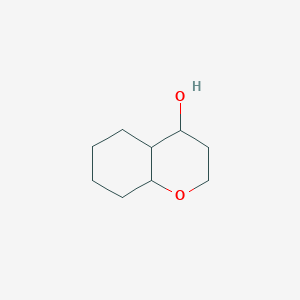
Octahydrochromen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydrochromen-4-ol can be synthesized through the Prins cyclization reaction. One common method involves the reaction of vanillin with isopulegol in the presence of acid-modified montmorillonite clays. The reaction is typically carried out in toluene at 35°C. The acidity and microporosity of the catalyst play crucial roles in controlling the reaction rate and selectivity towards this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of acid-modified clays as catalysts is advantageous due to their availability and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is essential to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Octahydrochromen-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the chromene structure, potentially altering its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Octahydrochromen-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of octahydrochromen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors or inhibit inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Terpinen-4-ol: A monoterpene alcohol with similar structural features but different biological activities.
α-Terpineol: Another monoterpene alcohol with applications in fragrances and potential antimicrobial properties.
Uniqueness: Octahydrochromen-4-ol is unique due to its saturated chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H16O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-10H,1-6H2 |
InChI Key |
VSFYAFAAVATPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


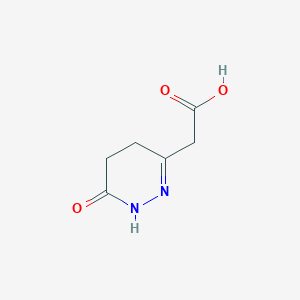
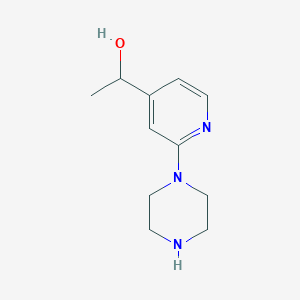
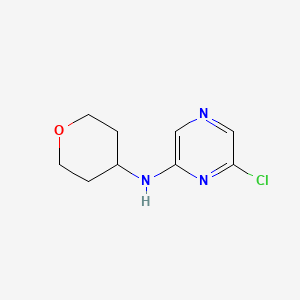
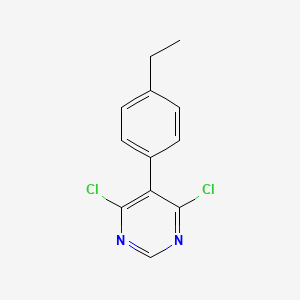

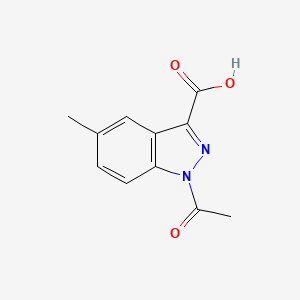
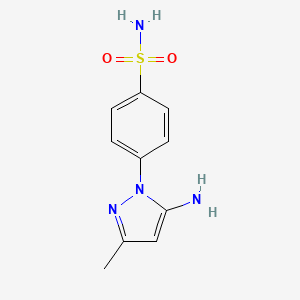
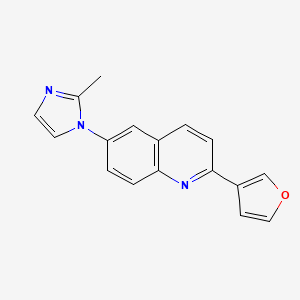
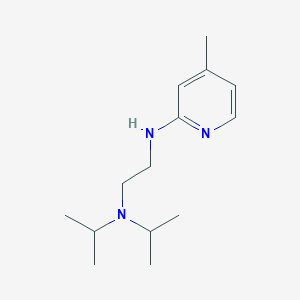
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)
